

Antiviral Activity of 2''-O-beta-L-galactopyranosylorientin: A Technical Guide

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Compound of Interest

Compound Name: 2''-O-beta-L-galactopyranosylorientin

Cat. No.: B13913189

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Disclaimer: As of the compilation of this document, there is a notable absence of published scientific literature specifically detailing the antiviral properties of 2''-O-beta-L-galactopyranosylorientin. However, substantial research has been conducted on its parent compound, orientin, demonstrating its potential as an antiviral agent. This technical guide will therefore focus on the established antiviral activities of orientin, providing a comprehensive overview of its efficacy, methodologies for its study, and its proposed mechanisms of action. This information may serve as a foundational reference for investigating the potential antiviral capabilities of 2''-O-beta-L-galactopyranosylorientin.

Executive Summary

Orientin, a C-glycosylflavone found in various medicinal plants, has demonstrated notable antiviral activity against several viral pathogens, including Parainfluenza Virus 3 (PIV-3) and Herpes Simplex Virus Type 2 (HSV-2)[1]. While the precise mechanisms are still under investigation, the antiviral action of orientin is thought to be linked to its well-documented anti-inflammatory and antioxidant properties, which can modulate the host's response to viral infections. This guide provides a detailed summary of the quantitative data on orientin's antiviral efficacy, the experimental protocols used to ascertain these activities, and the potential signaling pathways involved.

Quantitative Antiviral Data

The antiviral efficacy of orientin has been evaluated against different viruses. The following table summarizes the available quantitative data. It is important to note that for HSV-2, the data pertains to a flavonoid mixture containing orientin.

Virus	Compound/ Extract	Assay	Cell Line	Result	Reference
Parainfluenza Virus 3 (PIV-3)	Orientin	Not Specified	Not Specified	Moderate to potent antiviral activity	[1]
Herpes Simplex Virus Type 2 (HSV-2)	Flavonoid Mixture (including Orientin, Rutin, Quercetin, and Kaempferol)	Not Specified	Hep-2	Full inhibition at a maximum nontoxic dose of 0.048 µg/mL	[1]

Experimental Protocols

Detailed experimental protocols for the specific studies on orientin's antiviral activity are not extensively published. However, this section outlines standardized and widely accepted methodologies for key antiviral and related assays that would be employed to evaluate the efficacy of a compound like orientin.

Cytotoxicity Assay (MTT Assay)

Prior to assessing antiviral activity, it is crucial to determine the non-toxic concentration range of the compound on the host cells.

- **Cell Seeding:** Plate Vero (for HSV-2) or other suitable host cells (e.g., A549 for PIV-3) in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.
- **Compound Treatment:** Prepare serial dilutions of orientin in the appropriate cell culture medium. Add the dilutions to the cells and incubate for 48-72 hours.

- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **CC50 Calculation:** The 50% cytotoxic concentration (CC50) is calculated by regression analysis of the dose-response curve.

Plaque Reduction Assay

This assay is a standard method to quantify the inhibition of viral replication.

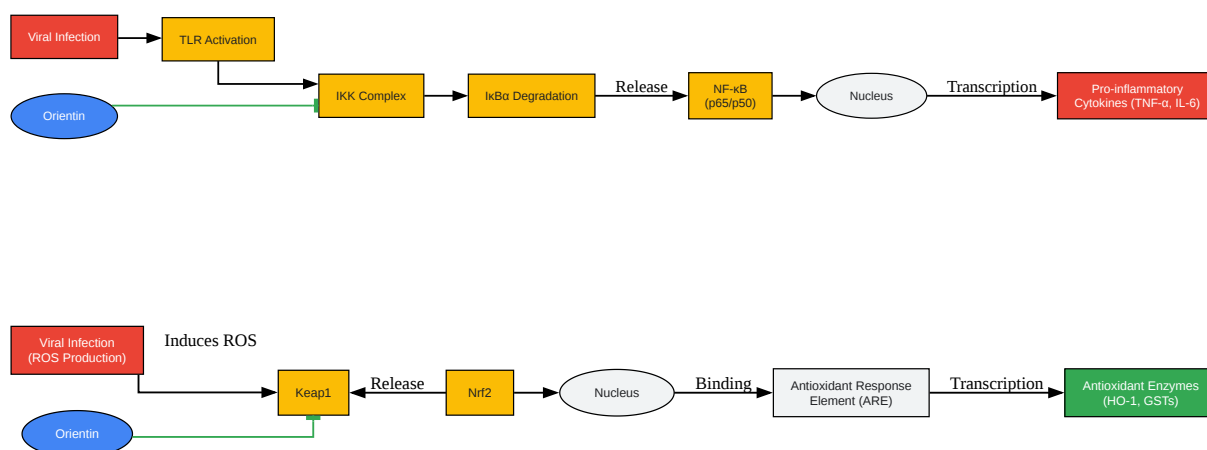
- **Cell Monolayer Preparation:** Seed host cells in 6-well plates to form a confluent monolayer.
- **Virus Infection:** Infect the cell monolayers with the virus (e.g., HSV-2 or PIV-3) at a multiplicity of infection (MOI) that produces a countable number of plaques (typically 50-100 PFU/well) for 1 hour at 37°C.
- **Compound Treatment:** After viral adsorption, remove the inoculum and overlay the cells with a medium containing various concentrations of orientin and 1% methylcellulose to prevent secondary plaque formation.
- **Incubation:** Incubate the plates at 37°C until visible plaques are formed (typically 2-3 days for HSV-2).
- **Plaque Visualization:** Fix the cells with 10% formalin and stain with 0.5% crystal violet.
- **Plaque Counting:** Count the number of plaques in each well.
- **IC50 Calculation:** The 50% inhibitory concentration (IC50) is the concentration of orientin that reduces the number of viral plaques by 50% compared to the virus control.

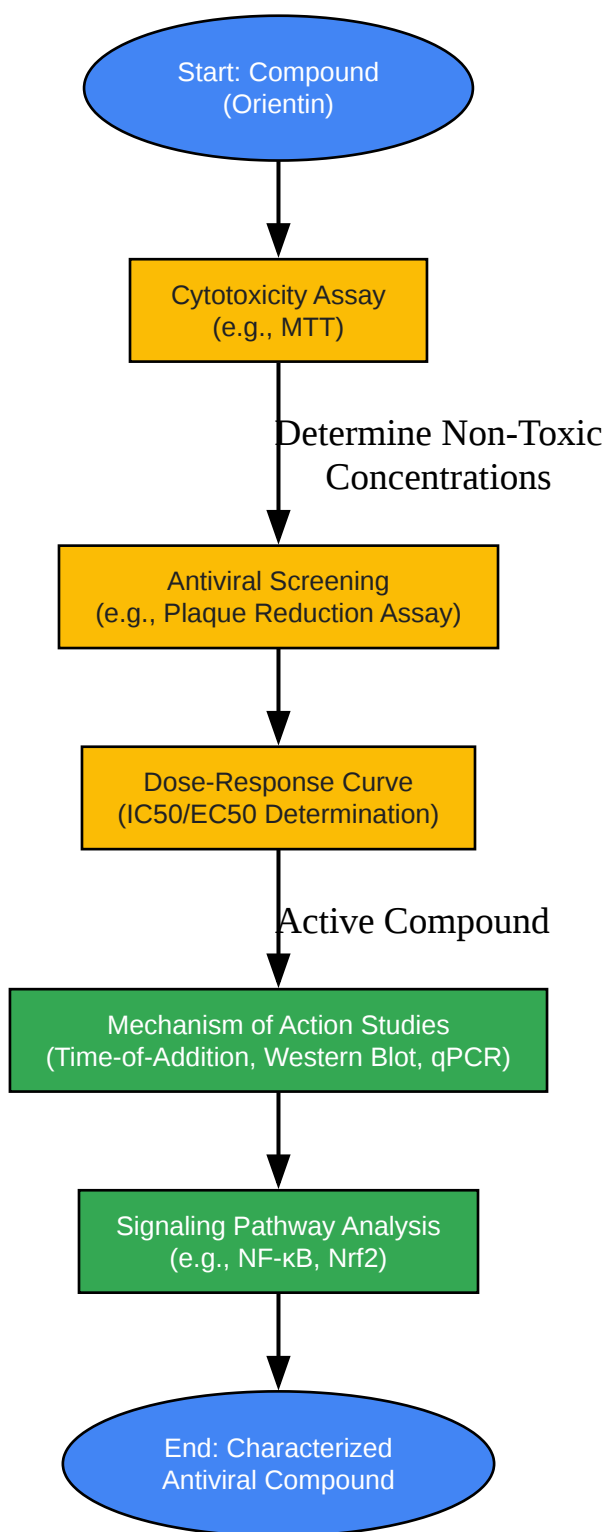
Mechanism of Action and Signaling Pathways

The precise antiviral mechanism of orientin is not fully elucidated. However, its known anti-inflammatory and antioxidant activities suggest that it may interfere with viral replication by modulating host cell signaling pathways that are often exploited by viruses.

Inhibition of Inflammatory Pathways

Many viral infections trigger a robust inflammatory response, which can contribute to pathogenesis. Orientin has been shown to inhibit the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the activation and nuclear translocation of NF- κ B, orientin can reduce the production of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6, thereby creating a less favorable environment for viral replication and reducing virus-induced pathology.





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References

- 1. A Review on Medicinal Properties of Orientin - PMC [pmc.ncbi.nlm.nih.gov]
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